molecular formula C12H19N3O2S B2689646 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034605-54-2

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2689646
CAS No.: 2034605-54-2
M. Wt: 269.36
InChI Key: FCRWQSZERKGOKJ-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopropanesulfonyl group and a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropanesulfonyl chloride under basic conditions.

    Attachment of the 1-methyl-1H-pyrazol-3-yl Group: The final step involves the coupling of the 1-methyl-1H-pyrazol-3-yl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can serve as a probe in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The 1-methyl-1H-pyrazol-3-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid: This compound shares the 1-methyl-1H-pyrazol-3-yl group but differs in the presence of a carboxylic acid group instead of a sulfonyl group.

    (1-Methyl-1H-pyrazol-3-yl)acetic acid: Similar in having the 1-methyl-1H-pyrazol-3-yl group but with an acetic acid moiety.

Uniqueness

1-(cyclopropanesulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the combination of the cyclopropanesulfonyl and 1-methyl-1H-pyrazol-3-yl groups attached to the piperidine ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-7-6-12(13-14)10-4-8-15(9-5-10)18(16,17)11-2-3-11/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRWQSZERKGOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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